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molecular formula C16H18ClO3P B1277949 Bis(2,6-dimethylphenyl) Chlorophosphate CAS No. 81639-99-8

Bis(2,6-dimethylphenyl) Chlorophosphate

Cat. No. B1277949
M. Wt: 324.74 g/mol
InChI Key: WXCXJSOCIOHPLT-UHFFFAOYSA-N
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Patent
US08883765B2

Procedure details

2,6-dimethylphenol (1 g, 8.18 mmol) and aluminum trichloride (109 mg, 0.818 mmol, 0.1 eq) were added to a microwave vial. Phosphorus oxychloride (0.375 mL, 4.09 mmol, 0.5 eq) was added, the vial was sealed and subsequently heated in the microwave for 1 h. Reaction progress was monitored by TLC, and the reaction was quenched before going to completion. The reaction mixture was diluted with dicholoromethane, washed with water and brine, dried over MgSO4, and filtered through celite. The filtrate was concentrated under reduced pressure providing an oily residue that was taken directly to the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
109 mg
Type
reactant
Reaction Step One
Quantity
0.375 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[OH:9].[Cl-].[Cl-].[Cl-].[Al+3].[P:14]([Cl:18])(Cl)(Cl)=[O:15]>>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[O:9][P:14]([Cl:18])(=[O:15])[O:9][C:3]1[C:4]([CH3:8])=[CH:5][CH:6]=[CH:7][C:2]=1[CH3:1] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O
Name
Quantity
109 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
Quantity
0.375 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the vial was sealed
TEMPERATURE
Type
TEMPERATURE
Details
subsequently heated in the microwave for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Reaction progress
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with dicholoromethane
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
providing an oily residue that
CUSTOM
Type
CUSTOM
Details
was taken directly to the next step without further purification

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC=C1)C)OP(OC1=C(C=CC=C1C)C)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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